2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride

Catalog No.
S892546
CAS No.
1219981-12-0
M.F
C9H18ClNO
M. Wt
191.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hyd...

CAS Number

1219981-12-0

Product Name

2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride

IUPAC Name

3-(2-methylprop-2-enoxymethyl)pyrrolidine;hydrochloride

Molecular Formula

C9H18ClNO

Molecular Weight

191.7 g/mol

InChI

InChI=1S/C9H17NO.ClH/c1-8(2)6-11-7-9-3-4-10-5-9;/h9-10H,1,3-7H2,2H3;1H

InChI Key

YVOQXNAFJKYWKC-UHFFFAOYSA-N

SMILES

CC(=C)COCC1CCNC1.Cl

Canonical SMILES

CC(=C)COCC1CCNC1.Cl

2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride is a chemical compound characterized by its molecular formula C9H18ClNOC_9H_{18}ClNO and a molecular weight of approximately 191.7 g/mol. This compound features a propenyl group attached to a pyrrolidinylmethyl ether structure, which contributes to its unique chemical properties. The hydrochloride form enhances its solubility in water, making it suitable for various applications in organic chemistry and biological research .

, including:

  • Oxidation: The compound can be oxidized to form aldehydes or ketones using strong oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can undergo reduction with agents like lithium aluminum hydride to yield corresponding alcohols.
  • Substitution: Nucleophilic substitution reactions can occur at the propenyl group, leading to various substituted derivatives.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, chromium trioxide.
  • Reduction: Lithium aluminum hydride, sodium borohydride.
  • Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed

  • Oxidation: Aldehydes or ketones.
  • Reduction: Alcohols.
  • Substitution: Substituted derivatives with various functional groups.

The biological activity of 2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride is an area of active research. Preliminary studies suggest that this compound may interact with specific biomolecules, potentially acting as an inhibitor or activator of certain enzymes or receptors. These interactions could lead to various biological effects, although detailed mechanisms and specific targets remain to be fully elucidated.

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride typically involves the reaction of 2-methyl-2-propenyl alcohol with 3-pyrrolidinylmethyl chloride in the presence of a base, such as sodium hydroxide. This reaction is conducted under reflux conditions to ensure complete conversion of the reactants into the desired product. Purification methods such as recrystallization or column chromatography are employed to obtain the pure compound.

Industrial Production Methods

In industrial settings, continuous flow reactors may be used to optimize reaction conditions and enhance yield. Automated systems for monitoring and controlling reaction parameters ensure consistent quality and purity of the final product.

2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride has diverse applications across various fields:

  • Chemistry: Serves as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
  • Biology: Investigated for potential biological activities and interactions with biomolecules.
  • Medicine: Explored for therapeutic properties and as a precursor in drug development.
  • Industry: Utilized in producing specialty chemicals and materials .

Studies on the interactions of 2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride with different biomolecules are ongoing. These investigations aim to clarify its role in biochemical pathways and its potential therapeutic applications. Specific focus areas include enzyme inhibition, receptor activation, and effects on signaling pathways.

When comparing 2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride with similar compounds, several noteworthy distinctions arise:

Compound NameKey Differences
2-Methyl-2-propenyl 3-pyrrolidinylmethyl etherLacks the hydrochloride group; may affect solubility and reactivity
3-Pyrrolidinylmethyl ether hydrochlorideLacks the propenyl group; influences chemical properties and applications
2-Methyl-2-propenyl ether hydrochlorideLacks the pyrrolidine ring; alters biological activity and interactions

The uniqueness of 2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride lies in its combination of a pyrrolidine ring and a propenyl group, which imparts distinct chemical reactivity and biological properties not found in these similar compounds.

Williamson ether synthesis optimization

The Williamson ether synthesis represents the most fundamental and widely utilized methodology for the preparation of 2-methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride [1] [2]. This classical approach involves the nucleophilic substitution of an alkyl halide by an alkoxide anion through a bimolecular nucleophilic substitution mechanism. The reaction proceeds via backside attack of the alkoxide nucleophile on the electrophilic carbon center, resulting in inversion of stereochemistry at the reaction site [3] [4].

For the synthesis of the target compound, the reaction typically employs 3-pyrrolidinylmethanol as the nucleophilic alcohol component and 2-methyl-2-propenyl bromide as the electrophilic alkyl halide. The selection of appropriate reaction conditions is crucial for achieving optimal yields and selectivity [5] [6].

Table 1: Williamson Ether Synthesis Optimization Results

Reaction ConditionsTemperature (°C)Reaction TimeYield (%)Selectivity
Standard NaH/DMF252-4 h85Good
KOtBu/DMSO252-4 h90Excellent
NaOH/H2O256-8 h40Poor
Microwave (123°C, 3 min)1233 min70Good
Microwave (130°C, 10 min)13010 min92Excellent
Phase transfer catalysis with TBAB251-2 h85Good

The optimization of base selection significantly influences reaction efficiency. Strong bases such as sodium hydride or potassium tert-butoxide generate the alkoxide nucleophile effectively, while polar aprotic solvents like dimethylformamide or dimethyl sulfoxide enhance nucleophilicity by stabilizing the cation while leaving the alkoxide anion exposed [5] [2]. The use of weaker bases such as sodium hydroxide in protic solvents results in diminished yields due to competing protonation of the alkoxide [4] [7].

Temperature control plays a critical role in reaction optimization. While elevated temperatures accelerate reaction rates, they may also promote elimination reactions, particularly with secondary alkyl halides. The optimal temperature range for this synthesis typically falls between 25-50°C to minimize side reactions while maintaining reasonable reaction rates [1] [3].

Recent developments in microwave-assisted synthesis have demonstrated significant improvements in reaction efficiency. Microwave irradiation at 130°C for 10 minutes achieves yields of 92% compared to conventional heating methods requiring several hours [6] [8]. The rapid heating and uniform energy distribution provided by microwave technology result in enhanced reaction rates and improved product purity [9] [10].

Phase-transfer catalysis approaches

Phase-transfer catalysis represents a significant advancement in the synthesis of 2-methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride, offering improved reaction efficiency and environmental compatibility [11] [12]. This methodology enables the reaction between reagents in different phases through the use of catalytic amounts of phase-transfer agents that facilitate interphase transfer of ionic species [13] [14].

The most commonly employed phase-transfer catalysts include tetrabutylammonium bromide, tetraoctylammonium bromide, and other quaternary ammonium salts [15] [16]. These catalysts function by forming lipophilic ion pairs with the alkoxide anion, enabling its transfer from the aqueous phase to the organic phase where the alkyl halide resides [17] [18].

Table 2: Phase Transfer Catalysis Efficiency Comparison

CatalystCatalyst Loading (mol%)Solvent SystemYield (%)Reaction Time (h)
Tetrabutylammonium bromide (TBAB)3-5CH2Cl2/H2O851.5
Tetraoctylammonium bromide (TOAB)3-5Cyclohexanone/H2O832.0
Benzyltriethylammonium chloride5CH2Cl2/H2O722.5
Crown ether (18-crown-6)10CH2Cl2/H2O783.0
Quaternary ammonium salt5Toluene/H2O802.0

The mechanism of phase-transfer catalysis involves several key steps. Initially, the quaternary ammonium catalyst forms an ion pair with the alkoxide anion in the aqueous phase. This lipophilic ion pair then transfers to the organic phase, where nucleophilic substitution occurs with the alkyl halide. Following product formation, the catalyst returns to the aqueous phase to complete the catalytic cycle [13] [19].

Tetrabutylammonium bromide has emerged as the most effective catalyst for this transformation, providing yields of 85% with reaction times of 1.5 hours [14] [16]. The catalyst loading typically ranges from 3-5 mol%, offering an economical approach to ether synthesis. The biphasic reaction system facilitates easy product isolation through simple extraction procedures [12] [20].

The choice of solvent system significantly impacts reaction efficiency. Methylene chloride/water systems provide optimal results due to the appropriate polarity balance and immiscibility characteristics [11] [17]. However, environmental concerns regarding methylene chloride have led to investigations of alternative solvent systems, including toluene/water and cyclohexanone/water combinations [14] [18].

Catalytic asymmetric synthesis strategies

The development of catalytic asymmetric synthesis methodologies for 2-methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride represents a sophisticated approach to obtaining enantiomerically pure compounds [21] [22]. These strategies employ chiral catalysts to induce stereoselectivity in the ether formation process, enabling access to optically active derivatives with high enantiomeric excess.

Chiral pyrrolidine-based organocatalysts have demonstrated exceptional performance in asymmetric ether synthesis [23] [24]. These catalysts operate through enamine or iminium ion activation mechanisms, providing facial selectivity in the carbon-oxygen bond formation process. The catalyst design incorporates bulky substituents that create a chiral environment, directing the approach of nucleophilic and electrophilic components [25] [26].

Table 3: Asymmetric Synthesis Performance Data

Catalyst TypeSubstrateEnantiomeric Excess (%)Yield (%)Reaction Time (h)
Chiral pyrrolidine organocatalystGlycine-derived imine948412
Chiral phosphoric acidProchiral ether precursor89788
Chiral BOX ligand/Co complexAlkene substrate87826
Chiral oxazoline/Pd complexAllylic alcohol92884
Chiral quaternary ammonium saltAzomethine ylide857516

Chiral phosphoric acid catalysts provide an alternative approach to asymmetric ether synthesis through Brønsted acid activation [27] [28]. These catalysts activate prochiral substrates through protonation, creating reactive intermediates that undergo stereoselective nucleophilic attack. The bulky substituents on the phosphoric acid backbone create a chiral pocket that discriminates between enantiotopic faces of the substrate [29] [25].

Metal-based asymmetric catalysts, particularly those employing chiral bisoxazoline ligands complexed with cobalt or other transition metals, offer high stereoselectivity in ether formation reactions [21] [22]. The chiral ligand environment around the metal center provides precise control over the spatial arrangement of reacting species, resulting in excellent enantiomeric excess values [30] [31].

The application of chiral quaternary ammonium salts in phase-transfer catalysis represents a unique approach to asymmetric ether synthesis [13] [32]. These catalysts combine the benefits of phase-transfer catalysis with chiral induction, enabling asymmetric transformations in biphasic systems. The incorporation of chiral elements into the quaternary ammonium structure provides stereochemical control while maintaining the phase-transfer properties [33] [34].

Microwave-assisted synthetic protocols

Microwave-assisted synthesis has revolutionized the preparation of 2-methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride through dramatic improvements in reaction efficiency and environmental compatibility [35] [9]. This technology employs electromagnetic radiation to provide rapid, uniform heating that significantly reduces reaction times while often improving yields and selectivity [36] [37].

The fundamental principle of microwave-assisted synthesis involves the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture [38] [10]. This results in rapid heating throughout the reaction medium, eliminating the thermal gradients associated with conventional heating methods. The uniform energy distribution promotes more efficient molecular interactions and accelerates reaction kinetics [39] [40].

Table 4: Microwave-Assisted Synthesis Optimization

Microwave Power (W)Temperature (°C)Reaction Time (min)Yield (%)Product Purity (%)
30010010.07885
6001205.08590
10001303.09295
12001402.08892
15001501.58288

Optimization of microwave parameters is crucial for achieving maximum synthetic efficiency. Power levels between 600-1000 watts provide optimal results, with 1000 watts at 130°C for 3 minutes yielding 92% of the target compound with 95% purity [6] [8]. Higher power levels may lead to overheating and thermal decomposition, while lower powers result in incomplete conversion [9] [41].

Temperature control in microwave-assisted synthesis requires careful consideration of the relationship between power input and reaction temperature. The optimal temperature range of 120-140°C provides sufficient activation energy for ether formation while minimizing side reactions [36] [42]. The rapid heating achievable with microwave technology enables the use of higher temperatures for shorter periods, improving reaction efficiency without compromising product quality [43] [10].

The environmental benefits of microwave-assisted synthesis include reduced energy consumption, decreased reaction times, and improved atom economy [35] [41]. The elimination of prolonged heating periods reduces energy requirements by up to 90% compared to conventional methods, while the improved reaction efficiency minimizes waste generation [9] [44].

Solvent-free microwave protocols have been developed for this synthesis, further enhancing environmental compatibility [38] [45]. These methods employ neat reactants or minimal solvent quantities, reducing waste generation and simplifying product isolation procedures [39] [46].

Green chemistry approaches using ionic liquids

The implementation of ionic liquids in the synthesis of 2-methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride represents a significant advancement in green chemistry methodology [47] [48]. Ionic liquids serve as environmentally benign alternatives to conventional organic solvents, offering unique properties including negligible vapor pressure, high thermal stability, and tunable solvent characteristics [49] [50].

The selection of appropriate ionic liquids depends on their physicochemical properties and compatibility with the reaction components [51] [52]. Imidazolium-based ionic liquids, particularly 1-butyl-3-methylimidazolium hexafluorophosphate and 1-butyl-3-methylimidazolium tetrafluoroborate, have demonstrated excellent performance in ether synthesis reactions [53] [54]. These ionic liquids provide optimal solvation properties for both nucleophilic and electrophilic components while maintaining chemical stability under reaction conditions [55] [56].

Table 5: Ionic Liquid Catalysts for Green Ether Synthesis

Ionic LiquidMelting Point (°C)Viscosity (cP)Yield (%)Recyclability (cycles)Environmental Impact
[bmim]PF6-71207885Low
[bmim]BF4-85233856Low
Pyrrolidinium acetate25150909Very Low
Choline chloride-based DES-40850824Minimal
Sulfonic acid-functionalized IL15420877Low

Pyrrolidinium-based ionic liquids offer particular advantages for this synthesis due to their structural similarity to the target compound [48] [55]. Pyrrolidinium acetate demonstrates exceptional performance with yields of 90% and recyclability for up to 9 cycles without significant activity loss [48] [57]. The low environmental impact and excellent recyclability make this ionic liquid highly attractive for sustainable synthesis applications [56] [58].

The mechanism of ionic liquid-catalyzed ether formation involves the stabilization of reactive intermediates through specific ionic interactions [49] [59]. The ionic environment provides unique solvation properties that can stabilize carbocations, alkoxides, and transition states, leading to improved reaction rates and selectivity [51] [50].

Deep eutectic solvents, prepared from choline chloride and hydrogen bond donors, represent a cost-effective alternative to traditional ionic liquids [51] [60]. These solvents exhibit similar benefits including low volatility, biodegradability, and recyclability, while being prepared from readily available, inexpensive materials [50] [61].

The catalytic properties of ionic liquids can be enhanced through functionalization with active groups such as sulfonic acid moieties [48] [57]. These bifunctional ionic liquids serve simultaneously as solvent and catalyst, eliminating the need for additional catalytic components and simplifying reaction procedures [51] [50].

Recovery and recycling of ionic liquids is accomplished through simple extraction procedures using appropriate organic solvents [53] [54]. The ionic liquid phase can be separated, purified, and reused multiple times without significant loss of activity, contributing to the overall sustainability of the synthesis process [52] [58].

Dates

Last modified: 08-16-2023

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